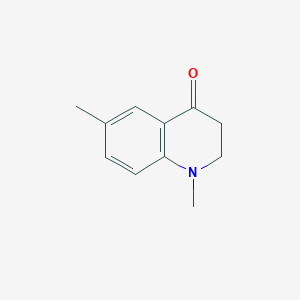

1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethyl-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-3-4-10-9(7-8)11(13)5-6-12(10)2/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDJEBMYWQSYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Transformative Pathways for 1,6 Dimethyl 2,3 Dihydroquinolin 4 1h One

Retrosynthetic Analysis of the 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. ijciar.com For this compound, the analysis begins by identifying the key bonds that form the heterocyclic core.

Two primary disconnections are logical for this framework:

C(aryl)-N bond disconnection (Amide formation): The most apparent disconnection is the amide bond within the six-membered ring. This retrosynthetic step, an intramolecular version of amide formation, leads to an N-substituted aminopropanoic acid derivative.

C(aryl)-C(alkyl) bond disconnection (Friedel-Crafts type reaction): A second key disconnection can be made at the bond between the aromatic ring and the C2 carbon of the dihydroquinolinone system. This corresponds to an intramolecular Friedel-Crafts acylation or alkylation reaction.

Following the Friedel-Crafts disconnection pathway, the target molecule can be traced back to N-(4-methylphenyl)-N-methyl-3-halopropanamide. This intermediate, in turn, can be synthesized from the reaction between N-methyl-p-toluidine and a suitable 3-halopropanoyl halide or acrylic acid derivative. This approach simplifies the complex target into readily accessible starting materials: N-methyl-p-toluidine and a three-carbon electrophilic synthon.

Classical and Established Synthetic Approaches to Dihydroquinolinone Derivatives

The synthesis of the broader quinolinone and dihydroquinolinone family is rooted in several name reactions developed in the late 19th and early 20th centuries.

Historical Context of Quinolinone Synthesis (e.g., Gould–Jacobs, Conrad–Limpach, Camps' Method)

Several classical methods have been fundamental in the synthesis of the quinolinone core. jptcp.com

Gould–Jacobs Reaction: Introduced in 1939, this method involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. mdpi.com The resulting intermediate is cyclized at high temperatures (often above 250 °C) to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org Subsequent hydrolysis and decarboxylation yield the corresponding 4-quinolinone (which exists in tautomeric equilibrium with 4-hydroxyquinoline). mdpi.comwikipedia.org The high temperatures required can sometimes lead to decomposition and limit the reaction's scope. mdpi.com

Conrad–Limpach Synthesis: Discovered in 1887, this synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions determine the product: lower temperatures favor kinetic control and lead to 4-hydroxyquinolines (via a Schiff base intermediate followed by thermal cyclization), while higher temperatures can favor thermodynamic control, yielding 2-hydroxyquinolines (known as the Knorr quinoline (B57606) synthesis). wikipedia.orgnih.gov The product is often depicted as the hydroxyquinoline (enol) form, but the quinolone (keto) form is believed to predominate. wikipedia.org

Camps' Method: In 1899, Rudolf Camps reported the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce quinolin-2-ones and quinolin-4-ones. mdpi.comwikipedia.org The regiochemical outcome—whether a 2-quinolone or a 4-quinolone is formed—depends on the structure of the starting material and the reaction conditions. wikipedia.orgresearchgate.net The mechanism is an intramolecular aldol-type condensation. mdpi.com

| Method | Key Reactants | Primary Product Core | Typical Conditions |

|---|---|---|---|

| Gould–Jacobs | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate | High temperature thermal cyclization (>250 °C) mdpi.com |

| Conrad–Limpach | Aniline, β-ketoester | 4-Hydroxyquinoline | Thermal condensation wikipedia.orgnih.gov |

| Camps' Method | o-Acylaminoacetophenone | 2-Hydroxyquinoline or 4-Hydroxyquinoline | Base-catalyzed (e.g., NaOH) mdpi.comwikipedia.org |

Adaptations for N-Substitution in Dihydroquinolinone Formation

To synthesize the target molecule, this compound, the classical approaches must be adapted to incorporate the N-methyl group. This is typically achieved by using an N-substituted aniline as a starting material.

A prevalent method for forming the dihydroquinolinone ring is through an intramolecular Friedel-Crafts reaction. mdpi.com For the target molecule, this involves the cyclization of an N-(p-tolyl)-N-methyl-β-halopropionamide. In this process, a Lewis acid like aluminum chloride (AlCl₃) is used to promote the electrophilic aromatic substitution. google.com The amide carbonyl group coordinates with the Lewis acid, which deactivates the aromatic ring, making the cyclization challenging but feasible under forcing conditions (e.g., high temperatures). google.com The use of N-methyl-p-toluidine as the initial building block ensures the presence of both the N-methyl and the C6-methyl groups in the final product.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more efficient and versatile routes to the dihydroquinolinone scaffold, often under milder conditions and with greater molecular diversity.

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for building complex heterocyclic systems. nih.govsciforum.net The synthesis of quinoline and dihydroquinoline derivatives can be achieved through various MCRs. nih.gov

For instance, a modified Friedländer-type annulation or a Povarov reaction (an aza-Diels-Alder reaction) could be envisioned. A three-component reaction involving an aniline (N-methyl-p-toluidine), an aldehyde, and an activated alkene or alkyne could potentially construct the dihydroquinolinone core in a single step. nih.gov These methods are valued for their atom economy and operational simplicity, reducing the need for isolating intermediates. organic-chemistry.org

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, providing powerful methods for C-C and C-N bond formation. frontiersin.orgnih.gov Several strategies are applicable to the synthesis of dihydroquinolinones.

Palladium-Catalyzed Intramolecular C-N Coupling: One of the most robust methods for forming the N-heterocyclic ring is the intramolecular Buchwald-Hartwig amidation. organic-chemistry.org Starting with an appropriately substituted N-(2-halophenyl)propanamide, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base can effectively mediate the ring closure to yield the dihydroquinolinone scaffold. This approach offers excellent functional group tolerance and generally proceeds under milder conditions than classical methods.

Copper-Catalyzed Amidation/Cyclization: Copper-catalyzed reactions also provide a viable pathway. A two-step sequence involving the copper-catalyzed amidation of an o-haloketone followed by a base-mediated Camps cyclization has proven effective for synthesizing 4-quinolones. acs.org Adapting this to dihydroquinolinone synthesis would involve intramolecular cyclization of a suitable precursor.

Multi-metal Catalysis: Innovative one-pot procedures using multiple transition metal catalysts have been developed. For example, a Rh/Pd/Cu catalyst system has been reported for a one-pot synthesis of dihydroquinolinones via a conjugate-addition/amidation sequence. organic-chemistry.org Such multicatalyst systems allow for complex transformations without isolating intermediates, significantly improving synthetic efficiency. organic-chemistry.org

| Strategy | Catalyst/Reagent | Description | Advantages |

|---|---|---|---|

| Intramolecular Buchwald-Hartwig Amidation | Palladium complexes (e.g., [Pd(allyl)Cl]₂) with phosphine ligands (e.g., XPhos) organic-chemistry.org | Forms the C(aryl)-N bond via reductive elimination from a palladium center. organic-chemistry.org | Mild conditions, high functional group tolerance. |

| Copper-Catalyzed Amidation | CuI with a diamine ligand acs.org | Used to form the key N-(2-ketoaryl)amide precursor for subsequent cyclization. acs.org | Cost-effective catalyst, good yields. |

| Multicomponent Multicatalyst Reaction | Rh/Pd/Cu system organic-chemistry.org | A one-pot sequence involving conjugate addition and two amidation steps. organic-chemistry.org | High modularity, operational simplicity, reduced waste. |

| Intramolecular Friedel-Crafts | Lewis acids (e.g., AlCl₃, BF₃·OEt₂) mdpi.comgoogle.com | Electrophilic cyclization of an N-aryl-β-halopropionamide. | Utilizes classical, well-understood transformations. |

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov By directly coupling with polar molecules, microwave heating leads to rapid temperature increases, dramatically reducing reaction times from hours to minutes and often improving product yields. nih.govbenthamdirect.comresearchgate.net This technique has been successfully applied to classic reactions for quinoline and quinolinone synthesis, such as the Friedländer and Niementowski syntheses. nih.govresearchgate.net

In the context of the 2,3-dihydroquinolin-4(1H)-one scaffold, microwave-assisted protocols facilitate key cyclization steps. For instance, the Conrad-Limpach-Knorr synthesis, which involves the reaction of anilines with β-ketoesters, can be significantly accelerated. A mixture of an aniline and diethyl malonate, which classically requires prolonged heating, can yield 4-hydroxy-2-quinolinones in minutes under microwave irradiation, particularly in the presence of an acid catalyst like p-toluenesulfonic acid. umich.edu While direct synthesis of this compound via this specific method is not detailed, the principle is broadly applicable to substituted anilines.

One-pot, three-component reactions are particularly amenable to microwave assistance. The synthesis of complex quinoline-hybrid systems, such as dihydropyrido[2,3-d]pyrimidines, has been achieved by irradiating a mixture of a formyl-quinoline, a primary heterocyclic amine, and a cyclic 1,3-diketone. acs.orgnih.gov These reactions proceed efficiently in solvents like DMF at elevated temperatures (125–135 °C) for just 8–20 minutes, affording high yields (68–86%). acs.org Similarly, iron-catalyzed cyclization reactions for producing quinazolinone derivatives have been successfully performed in water under microwave irradiation, highlighting the method's versatility and compatibility with greener solvents. sci-hub.catrsc.org

| Reaction Type | Conditions (Microwave) | Time (Microwave) | Yield (Microwave) | Conditions (Conventional) | Time (Conventional) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|---|---|

| Friedländer Synthesis (2-aminophenylketone + cyclic ketone) | Acetic acid, 160 °C | 5 min | Excellent | Acetic acid, organic solvent | Several days | Very poor | researchgate.net |

| Niementowski-type Reaction (Anthranilic acid derivative + K2CO3) | 500 W, 80 °C, in water | 1 h | Good | Reflux at 84 °C | 30 h | 55% (vs 78% for MW) | nih.gov |

| Three-component Quinoline Synthesis (Formyl-quinoline + amine + diketone) | DMF, 125-135 °C | 8-20 min | 68-86% | Conventional heating at reflux | Longer | Often lower yields, side products | acs.org |

| Iron-Catalyzed Cyclization (2-iodobenzoic acid + acetamidine) | FeCl3/L-proline, 150 °C, in water | 30 min | 95% | Reflux | 12 h | 86% | sci-hub.cat |

Ultrasound-Assisted Synthetic Routes

Ultrasound-assisted synthesis, or sonochemistry, utilizes acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures (up to 5000 K) and pressures. wikipedia.org This energy input can dramatically enhance reaction rates and yields, making it a valuable green chemistry tool. nih.gov

The synthesis of quinolone and isoquinolone derivatives has been shown to benefit from ultrasonic irradiation. For example, quinolinium and isoquinolinium salts can be oxidized to their corresponding quinolones using potassium tert-butylate in tert-butanol (B103910) under ultrasound, resulting in shorter reaction times, easier work-up, and good to quantitative yields compared to silent reactions. tandfonline.com Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a related heterocyclic core, has been achieved through one-pot, three-component reactions of isatoic anhydride, an amine, and an aromatic aldehyde under ultrasonic conditions. ksu.edu.sa The use of catalysts like dodecyl benzene (B151609) sulfonic acid in aqueous media or mesoporous CoAl2O4 spinel nanocrystals in ethanol (B145695) at moderate temperatures (45°C) demonstrates the method's efficiency, with high yields obtained in short timeframes. ksu.edu.saiau.ir

One study demonstrated a rapid, one-pot synthesis of 2-substituted quinolines using SnCl2·2H2O as a precatalyst in water under ultrasound irradiation (35 kHz). researchgate.net This three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate proceeded in good yields, showcasing an environmentally friendly approach. researchgate.net The application of ultrasound promotes reactions by enhancing mass transfer and activating substrates, often allowing for milder conditions and the use of greener solvents like water. nih.govresearchgate.net

| Product Type | Reactants | Catalyst/Conditions | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Quinolones/Isoquinolones | Quinolinium/Isoquinolinium salts | Potassium tert-butylate, Ultrasound | tert-Butanol | Short | Good to Quantitative | tandfonline.com |

| 2,3-Dihydroquinazolin-4(1H)-ones | Isatoic anhydride, amine, aldehyde | Dodecyl benzene sulfonic acid, Ultrasound (40-42 °C) | Aqueous media | Not specified | High | ksu.edu.sa |

| 2,3-Dihydroquinazolin-4(1H)-ones | Isatoic anhydride, amine, aldehyde | nano-CoAl2O4, Ultrasound (45 °C) | Ethanol | Short | Great | iau.ir |

| 2-Substituted Quinolines | Aniline, aldehyde, ethyl 3,3-diethoxypropionate | SnCl2·2H2O, Ultrasound (35 kHz) | Water | Not specified | Good | researchgate.net |

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods offer unique, sustainable pathways for synthesizing heterocyclic compounds by using light or electricity as traceless reagents. These techniques often operate under mild, room-temperature conditions and can avoid the need for harsh chemical oxidants or reductants. thieme-connect.com

Electrochemical synthesis has been successfully employed for the intramolecular oxidative annulation of N-substituted o-amino phenylacetylenes to yield substituted quinolines. thieme-connect.com This process occurs in an undivided cell at room temperature and is notable for being metal- and oxidant-free, achieving good to excellent yields. thieme-connect.com Another electrochemical approach enables the C3-H halogenation of quinoline-4(1H)-ones using potassium halides, which serve as both the halogenating agent and the electrolyte. organic-chemistry.org Electroreductive coupling has also been used to functionalize the 4-quinolone ring at the 2-position by reacting it with benzophenones in the presence of trimethylsilyl (B98337) chloride. acs.org

Photochemical synthesis, driven by visible light, provides another mild route. A metal- and additive-free photoredox cyclization of N-arylacrylamides using an organic photocatalyst (4CzIPN) has been developed to produce 3,4-dihydroquinolinones in good yields. organic-chemistry.org This method capitalizes on the generation of radical intermediates that undergo cyclization. mdpi.com Similarly, a controlled radical cyclization cascade of o-alkynylated benzamides can be initiated by a metal-free photoredox catalyst to form various nitrogen heterocycles, including isoquinoline-1,3,4(2H)-triones, demonstrating the fine control achievable with photochemical methods. nih.gov

| Method | Reactants | Key Reagents/Conditions | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Electrochemical | N-substituted o-amino phenylacetylene | Undivided cell, room temp. | Substituted quinoline | Metal- and oxidant-free | thieme-connect.com |

| Electrochemical | Quinoline-4(1H)-one | Potassium halides (KX) | 3-Halogenated quinoline-4(1H)-one | Regioselective, gram-scale | organic-chemistry.org |

| Electrochemical | o-Aminobenzonitriles, Aldehydes | I2/base, water | Substituted quinazolinones | Transition metal-free | rsc.org |

| Photochemical | N-arylacrylamide | 4CzIPN (photocatalyst), visible light | 3,4-Dihydroquinolinone | Metal- and additive-free | organic-chemistry.org |

| Photochemical | o-Alkynylated benzamide | Metal-free photoredox catalyst, visible light | Isoquinoline-1,3,4(2H)-trione | Controlled radical cyclization | nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of quinolinones, including this compound, is increasingly guided by the twelve principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals. ijpsjournal.comtandfonline.com Many of the advanced techniques discussed previously, such as microwave and ultrasound-assisted synthesis, are inherently greener than conventional methods due to their energy efficiency and ability to accelerate reactions, thereby reducing byproduct formation. benthamdirect.comnih.gov

A central tenet of green synthesis is the use of environmentally benign solvents. Water and ethanol are preferred alternatives to hazardous organic solvents. researchgate.net For example, the synthesis of quinoline derivatives has been achieved in water using p-toluenesulfonic acid as a catalyst, and the direct cyclocondensation of 2-aminobenzamide (B116534) with aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones can be performed in water without any catalyst. tandfonline.com Ionic liquids have also been explored as reusable, non-volatile solvent systems for these transformations. rsc.org

The principle of atom economy is addressed through one-pot, multi-component reactions that combine several synthetic steps without isolating intermediates, thus saving solvents and reducing waste. nih.gov The use of reusable or biodegradable catalysts, such as formic acid, p-toluenesulfonic acid, or recyclable nanocatalysts, further enhances the sustainability of these processes. ijpsjournal.comresearchgate.net Electrochemical methods align with green principles by using electricity as a clean reagent, often eliminating the need for chemical oxidants and reductants that would otherwise become waste. thieme-connect.com

| Green Chemistry Principle | Application in Quinolone Synthesis | Example | Reference |

|---|---|---|---|

| Energy Efficiency | Use of microwave irradiation or ultrasound to reduce reaction times and energy input. | Microwave-assisted Friedländer synthesis reduces time from days to minutes. | researchgate.net |

| Use of Safer Solvents | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water without a catalyst. | researchgate.net |

| Catalysis | Employing reusable, non-toxic, or biodegradable catalysts to minimize waste. | Formic acid as a versatile and environmentally friendly catalyst. | ijpsjournal.com |

| Waste Prevention (Atom Economy) | Designing one-pot, multi-component reactions to maximize incorporation of starting materials into the final product. | One-pot synthesis of quinazolinones under ultrasound irradiation. | iau.ir |

| Less Hazardous Chemical Synthesis | Using electricity in electrochemical synthesis to avoid toxic oxidants/reductants. | Metal- and oxidant-free electrochemical synthesis of substituted quinolines. | thieme-connect.com |

Biological Activity and Pharmacological Efficacy of 1,6 Dimethyl 2,3 Dihydroquinolin 4 1h One

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Antileishmanial Studies

There is no available scientific literature or published research data detailing the evaluation of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one for antileishmanial activity. While various quinoline (B57606) and quinazolinone derivatives have been investigated as potential agents against Leishmania species, the specific compound of interest is not mentioned in these studies. mdpi.comrsc.orgresearchgate.net

Anti-inflammatory and Antioxidant Properties

A comprehensive search of scientific databases yields no studies reporting on the anti-inflammatory or antioxidant properties of this compound. Research in this area has focused on other derivatives of the dihydroquinolinone and quinazolinone scaffolds, but not on this specific molecule. nih.govnih.govresearchgate.netnih.govsapub.orgnih.govmdpi.commdpi.comresearchgate.netresearchgate.net Consequently, there is no data to present regarding its potential efficacy in these areas.

Neurological and Central Nervous System (CNS) Activity

Investigations into the neurological and central nervous system effects of this compound have not been reported in the available scientific literature.

Neuroprotective Research, Including Alzheimer's and Parkinson's Disease Models

No studies have been found that investigate the neuroprotective potential of this compound in the context of Alzheimer's disease, Parkinson's disease, or other neurodegenerative models. The existing research on neuroprotection focuses on different quinoline and quinazolinone analogs. nih.govmdpi.comnih.govnih.govmdpi.comnih.govfrontiersin.org

Mechanistic Elucidation of Biological Action

Identification of Specific Molecular Targets and Biological Pathways

Derivatives of dihydroquinolin-4(1H)-one are known to interact with a variety of biological targets, underscoring their potential as versatile therapeutic scaffolds. nih.gov The core structure is considered a "privileged scaffold," meaning it can serve as a basis for developing ligands for a range of different biological receptors. nih.gov For instance, certain 2,3-dihydroquinazolin-4(1H)-one analogs have been identified as broad-spectrum cytotoxic agents against a panel of human cancer cell lines. nih.govrsc.org

Molecular docking studies on related quinazolinone derivatives have predicted interactions with key enzymes involved in cancer progression, such as p38alpha Mitogen-activated protein kinase and Activin A Receptor Type 1 (ACVR1). connectjournals.com Furthermore, some derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, suggesting this as a potential anticancer mechanism. nih.govrsc.org The structural diversity achievable with the dihydroquinolinone core allows for the fine-tuning of activity towards specific molecular targets.

Interactions with Genetic Material: DNA Binding and Synthesis Inhibition

The ability of small molecules to interact with DNA is a key mechanism for many anticancer drugs. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells. Given the planar aromatic regions present in the quinolinone structure, it is plausible that derivatives of this class could exhibit DNA binding activity, a hypothesis that warrants further investigation.

Modulation of Enzymatic Systems and Receptor Activity

Topoisomerase Inhibition (Type I and II)

Currently, there is no specific information available in the reviewed literature regarding the topoisomerase inhibition activity of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one.

Kinase Inhibition Profiles

The inhibition of protein kinases is a major focus in the development of targeted cancer therapies. While a specific kinase inhibition profile for this compound has not been reported, related dihydroquinazolinone derivatives have been investigated as kinase inhibitors. For instance, a high-throughput screening campaign identified a 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one derivative as a potent and selective inhibitor of protein kinase C-θ (PKCθ). bohrium.comnih.gov Structure-based drug design and optimization of this lead compound led to the development of derivatives with improved pharmacokinetic profiles and the ability to inhibit IL-2 production in mice, a key cytokine in T-cell activation. bohrium.comnih.gov

Molecular docking studies of other related quinazolinone compounds have also suggested potential interactions with kinases such as Activin A Receptor Type 1 (ACVR1), also known as ALK2. connectjournals.com These findings indicate that the dihydroquinolinone scaffold is a viable starting point for the design of specific kinase inhibitors.

Glycosidase and Amylase Inhibitory Mechanisms

There is no specific information currently available in the scientific literature concerning the glycosidase and amylase inhibitory mechanisms of this compound. However, studies on other nitrogen-containing heterocyclic compounds have demonstrated the potential for this class of molecules to inhibit these enzymes. For example, novel 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives have been synthesized and evaluated for their α-amylase inhibitory activity, with some compounds showing potent inhibition compared to the standard drug acarbose. researchgate.net

Monoamine Oxidase (MAO) and Catechol-O-methyl Transferase (COMT) Interactions

At present, there are no available studies that specifically investigate the interactions of this compound with monoamine oxidase (MAO) or catechol-O-methyl transferase (COMT).

Mechanisms of Antioxidant Action and Free Radical Scavenging

The antioxidant potential of quinoline (B57606) derivatives is a subject of scientific inquiry, with research suggesting that these compounds can neutralize harmful free radicals. asianpubs.orgsapub.org Free radicals are highly reactive molecules that can cause cellular damage, contributing to a variety of pathological conditions. The primary mechanisms by which antioxidant compounds are understood to counteract these reactive species are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

In the Hydrogen Atom Transfer (HAT) mechanism, an antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For quinoline derivatives, structural features such as N-H or O-H groups can serve as hydrogen abstraction sites. asianpubs.org The presence of such a group in the structure of this compound suggests it may be capable of participating in HAT-mediated radical scavenging.

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical. This process is influenced by the ionization potential of the antioxidant molecule. nih.gov The electron-rich aromatic system of the quinoline core could facilitate this type of electron donation.

It is important to note that without direct experimental or computational studies on this compound, the precise contribution of HAT versus SET mechanisms to its potential antioxidant activity remains speculative. The electronic properties conferred by the methyl groups at the 1 and 6 positions would also influence these mechanisms.

Investigation of Metal Chelation in Biological Systems

Metal ions, particularly transition metals like iron (Fe) and copper (Cu), play crucial roles in biological systems but can also participate in reactions that generate damaging free radicals, such as the Fenton reaction. researchgate.net Chelating agents are molecules that can bind to metal ions, forming a stable complex that can prevent them from participating in these harmful reactions. nih.gov This sequestration of metal ions is a recognized antioxidant mechanism. nih.gov

The potential for quinoline-based structures to act as metal chelators has been established, most notably in the case of 8-hydroxyquinoline (B1678124) and its derivatives. researchgate.net However, the structural requirements for effective metal chelation are specific. For this compound, the presence of heteroatoms like oxygen and nitrogen could potentially provide coordination sites for metal ions.

Research into compounds with structural similarities, such as hydroxypyridinones, offers some insight. For instance, studies on 1,2-dimethyl-3-hydroxypyrid-4-one have demonstrated its efficacy as an oral iron chelator. nih.govnih.gov Furthermore, a study on 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid identified it as a promising chelating agent for both iron and aluminum. researchgate.netnih.gov These findings suggest that the dimethyl-substituted heterocyclic ring system can be conducive to metal chelation.

However, it is crucial to emphasize that there are no specific experimental studies in the reviewed scientific literature that investigate the metal-chelating properties of this compound in biological systems. Therefore, its ability to chelate biologically relevant metal ions like iron remains a theoretical possibility based on the properties of related, but structurally distinct, compounds. Further research, including spectroscopic and computational studies, would be necessary to confirm and characterize any metal-chelating activity of this specific compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of N-Methylation and other Substitutions on the 2,3-Dihydroquinolin-4(1H)-one Core

Modifications to the core structure of 2,3-dihydroquinolin-4(1H)-one, particularly at the nitrogen atom (N1 position), have a significant impact on biological activity. The process of adding a methyl group to this nitrogen, known as N-methylation, can be a beneficial modification for enhancing a compound's pharmacological profile. mdpi.com For instance, in studies of related bioactive molecules, N-methylation has been shown to enhance the inhibition of enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). mdpi.com

Substitutions at the N1 position are not limited to methylation. SAR studies on analogous heterocyclic systems demonstrate that this position is quite tolerant of various modifications. The introduction of different aliphatic groups, such as isopropyl, can yield compounds with high activity and improved lipophilic efficiency (LipE), a measure of a compound's potency relative to its lipophilicity. mdpi.com In the related 2,3-dihydroquinazolin-4(1H)-one scaffold, attaching aryl groups to the N1 position has been found to confer anti-inflammatory properties. nih.gov

The alkylation of the quinolinone core is a regioselective process, meaning the substituent can be directed to different atoms under varying conditions. Studies on the alkylation of a 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate core, a close relative, show that methylation can occur not only on the nitrogen (N-methylation) but also on sulfur (S-methylation) or oxygen (O-methylation) atoms, leading to a variety of products with distinct potential biological activities, including inhibition of the Hepatitis B Virus. nih.gov

The following table summarizes the influence of various substitutions on the 2,3-dihydroquinolin-4(1H)-one core and related structures.

| Substitution Site | Substituent Group | Observed Effect | Potential Biological Activity |

| N1 Position | Methyl (N-methylation) | Enhanced enzyme inhibition | Neurodegenerative disease treatment mdpi.com |

| N1 Position | Isopropyl | High activity and Lipophilic Efficiency (LipE) | AML cell differentiation mdpi.com |

| N1 Position | Aryl groups | Conferral of new properties | Anti-inflammatory nih.gov |

| Core Atoms | Methyl (on S or O) | Creation of distinct derivatives | Antiviral (Anti-HBV) nih.gov |

Positional Effects of Functional Groups on Biological Activity and Selectivity

The specific position of a functional group on the 2,3-dihydroquinolin-4(1H)-one scaffold is a critical determinant of its biological activity and selectivity. A minor shift in a substituent's location can lead to dramatic changes in potency and even alter the compound's fundamental mechanism of action.

A striking example of this positional effect is seen in studies of 2-substituted 2,3-dihydroquinazolin-4(1H)-one analogs, which are structurally similar to quinolinones. The orientation of a naphthyl ring at the C2 position has a profound effect on cytotoxic activity against cancer cell lines. nih.gov An analog with a 1-naphthyl group is up to 50-fold more potent than the corresponding 2-naphthyl analog, demonstrating that the precise spatial arrangement of the substituent is crucial for its interaction with the biological target. nih.govrsc.org

Further evidence for the importance of substituent placement comes from studies on tetrahydroquinolone derivatives. Modifications to an aryl group attached to the core structure were found to switch the compound's activity profile entirely. nih.gov For example, changing the substituents on a benzene (B151609) ring could convert a GPR41 receptor antagonist into an agonist, highlighting that the position of functional groups plays a pivotal role in regulating the nature of the biological response. nih.gov

SAR studies have also identified specific positional requirements for activity. In a series of 1,5-dihydrobenzo[e] nih.govscielo.broxazepin-2(3H)-ones, substitution at the meta-position of an attached aryl ring was found to be essential for activity, with other substitution patterns leading to a significant or complete loss of function. mdpi.com Similarly, in a series of chalcones based on the 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone framework, the nature and position of substituents on the chalcone's aryl ring were key factors in determining the compound's cytotoxicity against cancer cell lines. researchgate.net

The table below illustrates the significant impact of functional group positioning on biological outcomes.

| Compound Core | Substituent Position | Functional Group/Change | Impact on Biological Activity/Selectivity |

| 2,3-Dihydroquinazolin-4(1H)-one | C2 Position | 1-Naphthyl vs. 2-Naphthyl | 50-fold difference in cytotoxic potency nih.govrsc.org |

| Tetrahydroquinolone | Aryl Moiety | Di- or Trifluorobenzene | Switched compound from an antagonist to an agonist nih.gov |

| 1,5-Dihydrobenzo[e] nih.govscielo.broxazepin-2(3H)-one | Aryl Ring | Meta-position substitution | Essential for biological activity mdpi.com |

Conformational Analysis and its Correlation with Biological Efficacy

The biological efficacy of a molecule is intrinsically linked to its three-dimensional (3D) shape and flexibility, a field of study known as conformational analysis. For a drug to be effective, it must adopt a specific conformation, or spatial arrangement of its atoms, that allows it to bind productively to its biological target.

The 3D structure of 2,3-dihydroquinolin-4(1H)-one derivatives has been elucidated through techniques like single-crystal X-ray diffraction and supported by theoretical calculations. scielo.br These studies reveal that the precise conformation and the way molecules pack together in a solid state (supramolecular arrangement) are influenced by the nature of the substituent groups. For example, the replacement of a chlorine atom with a nitro group on a benzylidene moiety attached to the quinolinone core results in different crystal packing and intermolecular interactions. scielo.br Such analyses also provide insight into the electronic properties of the molecule, like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can influence the molecule's stability and reactivity. scielo.br

The correlation between a molecule's conformation and its function is a central theme in drug design. High-level studies on peptide analogues, where a flexible bridge is replaced with a more rigid chemical linker, show that biological activity is highly dependent on the molecule's ability to adopt a specific folded shape, such as a type I β-turn. unifi.itnih.gov Even if a molecule is structurally similar to an active compound, it will lack efficacy if it cannot achieve the correct 3D orientation required for target binding. This principle underscores that for 1,6-dimethyl-2,3-dihydroquinolin-4(1H)-one and its analogs, achieving a favorable conformation is just as important as having the correct functional groups.

Design Principles for Optimizing the Pharmacological Profile of this compound Analogs

Optimizing the pharmacological profile of drug candidates based on the this compound scaffold requires a multi-faceted approach grounded in established SAR and SPR principles. The goal is to enhance potency and selectivity while simultaneously improving drug-like properties such as solubility, metabolic stability, and oral bioavailability.

Leverage the Privileged Scaffold : The 2,3-dihydroquinolin-4(1H)-one core can be considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.govrsc.org The initial design strategy should focus on adding functional groups to this versatile core to direct its activity toward a specific therapeutic target.

Strategic Substitution at Key Positions :

N1 Position : This site is highly amenable to modification. N-methylation can enhance potency, while introducing larger aliphatic or aryl groups can be used to fine-tune properties like lipophilicity and introduce new activities, such as anti-inflammatory effects. mdpi.commdpi.comnih.gov

Aromatic Ring (Positions 5, 6, 7, 8) : The methyl group at the C6 position is a starting point. Further substitutions on this ring must be carefully considered, as positional effects are critical. Structure-based drug design can be employed to identify and target specific hydrophilic or lipophilic pockets within the target protein, guiding the placement of substituents to maximize binding affinity. nih.gov

Exploit Positional and Conformational Sensitivity : SAR has shown that minor changes in substituent position can lead to major differences in activity, including switching a molecule from an antagonist to an agonist. nih.govnih.gov Therefore, synthesizing and testing positional isomers is a crucial optimization strategy. Furthermore, modifications should be designed to encourage the molecule to adopt a biologically active conformation, as efficacy is directly correlated with the correct 3D shape. unifi.itnih.gov

Lipophilic Efficiency (LipE) : Aim for analogs where increases in potency are not accompanied by excessive increases in lipophilicity, which can lead to poor solubility and metabolic instability. mdpi.com

Pharmacokinetics : Modify the structure to improve the absorption, distribution, metabolism, and excretion (ADME) profile, leading to better performance in vivo. nih.gov

Solubility and Permeability : Introduce polar functional groups or make other modifications to enhance solubility and the ability to cross biological membranes. walisongo.ac.id

The following table outlines key design principles for the optimization of this compound analogs.

| Design Principle | Strategy | Rationale |

| Scaffold Decoration | Add diverse functional groups to the 2,3-dihydroquinolin-4(1H)-one core. | To direct the molecule's activity towards a specific biological target. nih.govrsc.org |

| N1-Position Modification | Introduce various alkyl or aryl groups at the N1 position. | To modulate potency, lipophilicity, and introduce new biological activities. mdpi.commdpi.com |

| Positional Isomer Synthesis | Systematically move substituents to different positions on the aromatic ring. | To exploit the high sensitivity of biological activity to substituent location. nih.govnih.gov |

| Property-Based Design | Concurrently optimize for potency and physicochemical properties (e.g., LipE, solubility). | To develop a candidate with a balanced profile suitable for in vivo efficacy. mdpi.comnih.govwalisongo.ac.id |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ekb.eg It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can determine the optimized geometry of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, providing precise bond lengths and angles. Furthermore, DFT can be used to calculate various electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov For quinolinone derivatives, the MEP typically shows negative potential (electron-rich regions) around the carbonyl oxygen and the aromatic ring, while positive potential (electron-poor regions) is located around the hydrogen atoms. This information is crucial for understanding how the molecule might interact with other molecules, including biological receptors.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals can be visualized to identify the regions of the molecule most likely to be involved in chemical reactions. In many quinolinone structures, the HOMO is often localized on the electron-rich aromatic ring system, while the LUMO is frequently centered on the carbonyl group and the adjacent parts of the ring, indicating these as the primary sites for electrophilic and nucleophilic interactions, respectively.

To illustrate this, the following table presents theoretical HOMO-LUMO data for related dihydroquinolin-4(1H)-one derivatives, calculated using DFT.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| PNBDQ | -8.08 | -3.69 | 4.39 |

| PNCDQ | -7.98 | -3.32 | 4.66 |

| MNBDQ | -7.69 | -2.91 | 4.78 |

Note: The data in this table is for illustrative purposes and represents findings for related dihydroquinolin-4(1H)-one derivatives (PNBDQ, PNCDQ, and MNBDQ), not this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intra- and intermolecular bonding interactions. nih.gov It provides a detailed picture of the Lewis-like chemical bonding structure of a molecule, including lone pairs and bond orbitals. NBO analysis can quantify the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital, which is a key factor in understanding molecular stability and hyperconjugative interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a biological target, typically a protein.

Binding Affinity Predictions and Interaction Mode Analysis

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy, of this compound to a specific protein target. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex. These simulations also provide a detailed three-dimensional model of the interaction, showing how the ligand fits into the binding site of the protein and which specific amino acid residues it interacts with. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, studies on similar 1,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown their potential as anticancer agents by docking them into the active sites of kinases like P38alpha and ACVR1 (ALK2). connectjournals.com The docking scores from such studies provide a quantitative measure of the binding potential.

The following table illustrates typical molecular docking results for related quinazolinone derivatives against cancer-related protein kinases.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| 5Ae5 | P38alpha | -7.265 |

| 5Aa1 | P38alpha | -7.078 |

| 5Af6 | ACVR1 (ALK2) | -8.929 |

| 5Ae5 | ACVR1 (ALK2) | -8.749 |

Note: The data in this table is for illustrative purposes and represents findings for 1,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one derivatives, which have a similar core structure to the subject of this article. connectjournals.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a dynamic view of the complex over time. nih.gov MD simulations calculate the motion of atoms in the system by solving Newton's equations of motion, providing insights into the stability and conformational changes of the ligand-protein complex.

MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the protein's active site or if it dissociates. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is a common way to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium and the ligand is well-accommodated in the binding site. Furthermore, MD simulations can reveal key interactions that are maintained throughout the simulation, providing a more robust understanding of the binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a dataset of analogous compounds with known activities, a predictive model can be built. For this compound, this would involve synthesizing a series of derivatives with modifications at various positions and evaluating their biological effects. The resulting data would then be used to construct a QSAR model to predict the activity of new, unsynthesized analogs.

3D-QSAR Methodologies (CoMFA, CoMSIA/SEHD)

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated approach by considering the three-dimensional arrangement of atoms in a molecule. mdpi.com These methods are particularly useful for understanding the steric and electrostatic interactions between a ligand and its biological target.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. mdpi.com In a hypothetical CoMFA study of this compound and its analogs, the first step would be to align the set of molecules. This is a critical step and is often guided by a common structural scaffold or by docking the molecules into the active site of a target protein. Once aligned, the steric and electrostatic fields around each molecule are calculated using a probe atom. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a regression model that correlates the field variations with the observed biological activities. The results are often visualized as contour maps, highlighting regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This provides a more comprehensive description of the molecular properties influencing biological activity. A CoMSIA study on derivatives of this compound would follow a similar procedure to CoMFA, but with the inclusion of these additional descriptors. The resulting contour maps would offer more detailed insights into the specific types of interactions that are crucial for the desired biological effect. The SEHD variant of CoMSIA further refines the analysis by incorporating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic and safety profiles. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are computational methods used to assess these properties early in the drug discovery process, saving time and resources. ijpsjournal.commdpi.comijprajournal.comresearchgate.net For this compound, a variety of computational models and web-based tools can be employed to predict its ADMET characteristics.

These predictions are typically based on a compound's structural features and physicochemical properties. Key parameters that are often evaluated include:

Absorption: Predictions of oral bioavailability, intestinal absorption, and permeability across the blood-brain barrier are crucial. These are often guided by Lipinski's "Rule of Five," which provides a set of guidelines for drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netjapsonline.com

Distribution: The volume of distribution and plasma protein binding are important factors that determine how a compound is distributed throughout the body.

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes, which are the primary enzymes involved in drug metabolism. Identifying potential metabolic liabilities early on is critical.

Excretion: The route and rate of excretion are important for determining the dosing regimen.

Toxicity: A wide range of toxicological endpoints can be predicted computationally, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. ijprajournal.com

The following table provides a hypothetical in silico ADMET profile for this compound, based on general principles and data from related quinoline structures. It is important to note that these are predictive values and would require experimental validation.

| ADMET Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | Suggests the compound may cross into the central nervous system. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | The extent of binding influences the free concentration of the drug. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of certain isoforms | Could lead to drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Moderate | A balance of renal and hepatic clearance is often desirable. |

| Toxicity | ||

| Ames Mutagenicity | Likely Non-mutagenic | A key indicator of potential carcinogenicity. |

| Hepatotoxicity | Low to Moderate Risk | Liver toxicity is a common reason for drug failure. |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the detailed structural analysis and purity verification of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, 1H NMR, 13C NMR, and various 2D NMR experiments are employed for a complete structural assignment.

In the 1H NMR spectrum, the chemical shifts and coupling patterns of the protons provide information about their chemical environment and proximity to other protons. For instance, the protons of the dihydroquinolinone core and the methyl groups will appear at characteristic chemical shifts.

The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. The carbonyl carbon of the ketone group is typically observed at a downfield chemical shift.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing connectivity between protons and carbons, as well as spatial relationships between atoms. For example, NOESY experiments can help determine the through-space proximity of the methyl groups to other parts of the molecule, confirming their positions. rsc.org

| Position | 1H NMR (ppm) | 13C NMR (ppm) |

|---|---|---|

| 1-CH3 | ~3.3 | ~35 |

| 2-CH2 | ~2.8 | ~45 |

| 3-CH2 | ~2.6 | ~38 |

| 4-C=O | - | ~195 |

| 4a-C | - | ~128 |

| 5-CH | ~7.2 | ~125 |

| 6-C | - | ~135 |

| 6-CH3 | ~2.3 | ~20 |

| 7-CH | ~7.0 | ~130 |

| 8-CH | ~6.8 | ~115 |

| 8a-C | - | ~148 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a vital tool for determining the precise molecular weight and elemental composition of a compound. longdom.org This technique provides an exact mass measurement of the molecular ion, which can be used to confirm the molecular formula of this compound with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the data obtained from NMR spectroscopy. researchgate.net

| Ion | Calculated Exact Mass | Observed Exact Mass | Fragmentation Pathway |

|---|---|---|---|

| [M+H]+ | 176.1075 | 176.1073 | Molecular Ion |

| [M-CH3]+ | 161.0840 | 161.0838 | Loss of a methyl group |

| [M-CO]+ | 148.1126 | 148.1124 | Loss of carbon monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound results in the promotion of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, typically shows absorption maxima (λmax) corresponding to π-π* and n-π* electronic transitions within the aromatic ring and the carbonyl group. nih.gov The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the quinolinone core. nih.govscielo.br

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

|---|---|---|---|

| Ethanol (B145695) | ~250 | ~15,000 | π-π |

| Ethanol | ~320 | ~3,000 | n-π |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is used to investigate the photophysical properties of molecules that emit light after being excited by light. While not all dihydroquinolinones are fluorescent, substitution can induce or enhance fluorescence. rsc.orgresearchgate.net This technique can provide information on the emission wavelength, fluorescence quantum yield (a measure of the efficiency of the fluorescence process), and Stokes shift (the difference between the absorption and emission maxima). nih.govscielo.br Some quinolinone derivatives have been reported to exhibit aggregation-induced emission (AIE), a phenomenon where the compound is non-emissive in solution but becomes highly fluorescent in the aggregated state. rsc.org

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Cyclohexane | ~320 | ~400 | ~80 | ~0.1 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. researchgate.netmdma.chresearchgate.netmdpi.com

| Parameter | Condition |

|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 100°C, ramp to 280°C |

| MS Ionization Mode | Electron Ionization (EI) |

| Expected Retention Time | Dependent on specific conditions |

| Key Mass Fragments (m/z) | 175 (M+), 160, 147, 132 |

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methodologies for the separation and quantification of this compound have not been reported in the reviewed literature. Consequently, data regarding chromatographic conditions such as the type of stationary phase, mobile phase composition, flow rate, and detection wavelength are not available.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of this compound has not been determined by X-ray crystallography according to available research. As a result, crystallographic data, including the crystal system, space group, unit-cell dimensions, and atomic coordinates, are not available for this specific compound.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one Analogs with Improved Bioactivity and Specificity

The rational design of new analogs is a critical step in transforming a lead compound into a viable drug candidate. nih.gov For this compound, future design strategies will focus on systematic structural modifications to enhance biological activity and target specificity. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups at various positions on the quinolinone core influence efficacy. mdpi.com

Key strategies will likely involve:

Substitution at the Phenyl Ring: Introducing various substituents (e.g., halogens, alkoxy, nitro groups) on the benzene (B151609) ring of the quinolinone nucleus to modulate electronic properties and lipophilicity, potentially enhancing target binding and cellular permeability.

Modification of the N-Methyl Group: Replacing the methyl group at the N-1 position with other alkyl or aryl groups can significantly impact activity. SAR studies on similar heterocyclic cores have shown that the nature of this substituent is crucial for potency. mdpi.com

Derivatization at the C-3 Position: Introducing different side chains at the C-3 position can create new interaction points with biological targets. This strategy has been successfully employed in related quinazolinone series to enhance antiproliferative activities. nih.gov

| Modification Position | Potential Substituents | Anticipated Impact on Bioactivity | Supporting Rationale/Example |

|---|---|---|---|

| Phenyl Ring (C5, C7, C8) | Halogens (F, Cl, Br), Methoxy (OCH₃), Nitro (NO₂) | Modulation of lipophilicity, electronic density, and metabolic stability. Can enhance binding affinity and cell penetration. | Halogenated quinolinones have shown significant cytotoxic potential. researchgate.net |

| Nitrogen Atom (N-1) | Larger alkyl groups (e.g., isopropyl), aryl groups, trifluoroethyl | Can improve target engagement and metabolic stability. The size and nature of the substituent are critical for optimizing activity. | In related scaffolds, an N-isopropyl group showed high activity and lipophilic efficiency (LipE). mdpi.com |

| C-2 Position | Styryl groups, naphthalenyl groups | Introduction of bulky, aromatic groups can enhance interactions within hydrophobic binding pockets of target proteins like tubulin. | 2-styrylquinazolin-4(3H)-ones have exhibited sub-micromolar cytotoxic potency against various cancer cell lines. rsc.org |

| C-3 Position | Aryl groups, alkylthio groups | Can influence the stereochemistry and binding orientation of the molecule, leading to improved potency and selectivity. | Synthesis of cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones has been explored to create functionalized derivatives. mdpi.com |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The dihydroquinolin-4(1H)-one core is a versatile heterocyclic structure found in compounds with a wide array of pharmacological activities. nih.gov While the specific therapeutic profile of this compound is still under investigation, its structural analogs suggest a broad range of potential applications that warrant exploration.

Future research should investigate the potential of its derivatives in the following areas:

Anticancer Activity: Many quinolinone and quinazolinone derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including colon, breast, ovarian, and lung cancer. researchgate.netrsc.orgnih.govmdpi.com Mechanistic studies suggest these compounds can induce apoptosis and cause cell cycle arrest. nih.gov Analogs of this compound could be screened against diverse cancer cell panels to identify potential antineoplastic agents. nih.gov

Antimalarial Agents: Dihydroquinazolinone scaffolds have yielded compounds with potent activity against both the liver and blood stages of Plasmodium parasites, making them attractive candidates for dual-action antimalarial drugs. nih.gov

Antimicrobial Properties: The broader quinolone class is famous for its antibacterial effects. oup.com Exploring the activity of this compound analogs against a panel of pathogenic bacteria and fungi could uncover new antimicrobial leads.

Anti-inflammatory Effects: Certain compounds incorporating the dihydroquinolin-4(1H)-one motif have been noted for their anti-inflammatory properties, suggesting a potential role in treating inflammatory disorders. nih.govnih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in the Discovery and Optimization Process

Artificial intelligence and machine learning are revolutionizing pharmaceutical research by accelerating the discovery and optimization of new drug candidates. bpasjournals.comjsr.org These computational tools can be powerfully applied to the development of this compound analogs.

Key applications include:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of chemical compounds to identify novel quinolinone derivatives with a high probability of binding to specific biological targets. nih.govnih.gov This significantly reduces the time and cost associated with initial hit identification. bpasjournals.com

Predictive Modeling (Q SAR and ADMET): Machine learning models, such as graph neural networks, can be trained on existing data to predict the biological activity (Quantitative Structure-Activity Relationship - QSAR) and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of newly designed analogs. nih.govastrazeneca.comunesp.br This allows researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to fit a desired therapeutic profile. nih.gov These models can generate novel this compound derivatives with enhanced potency and selectivity, exploring chemical space beyond human intuition. nih.gov

| AI/ML Technique | Specific Application | Expected Outcome |

|---|---|---|

| Machine Learning (e.g., Support Vector Machines, Random Forest) | QSAR modeling to predict bioactivity based on molecular descriptors. | Identification of key structural features required for high potency; prioritization of synthetic targets. |

| Deep Learning (e.g., Graph Neural Networks) | Prediction of ADMET properties (solubility, permeability, toxicity, metabolism). | Early-stage filtering of candidates with poor pharmacokinetic profiles, reducing late-stage attrition. nih.govastrazeneca.com |

| Generative Adversarial Networks (GANs) / Recurrent Neural Networks (RNNs) | De novo design of novel quinolinone structures with optimized properties. | Discovery of unconventional and highly potent molecular scaffolds that might not be conceived through traditional methods. nih.govnih.gov |

| Molecular Docking and Dynamics Simulations | Predicting binding modes and affinities of analogs to protein targets. | Understanding the molecular basis of interaction, guiding rational design of more specific and potent inhibitors. unesp.br |

Development of Sustainable and Scalable Synthetic Routes for Industrial Relevance

For any promising compound to be translated into a clinical product, the development of an efficient, cost-effective, and environmentally friendly synthetic process is essential. Future research must focus on creating sustainable and scalable routes for the production of this compound and its derivatives.

This involves a shift towards "green chemistry" principles:

Use of Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ionic liquids can significantly reduce the environmental impact of the synthesis. rsc.orgresearchgate.net Methods for synthesizing related dihydroquinazolinones in aqueous media have already been successfully developed. researchgate.net

Catalyst-Free Reactions: Exploring reaction conditions (e.g., thermal) that allow the synthesis to proceed efficiently without the need for a catalyst, simplifying purification and reducing waste. researchgate.net

Recyclable Catalysts: When a catalyst is necessary, employing heterogeneous or recyclable catalysts, such as β-cyclodextrin-SO3H, can improve the economic and environmental viability of the process. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

A scalable route is crucial for industrial production, ensuring that the synthesis can be safely and efficiently performed on a multikilogram scale. researchgate.net This requires careful optimization of reaction parameters and safety assessments of all chemical transformations.

Mechanistic Studies on Resistance Development in Biological Systems

Should this compound or its analogs prove effective as antimicrobial or anticancer agents, the potential for resistance development becomes a critical concern. Understanding the mechanisms by which cells or microorganisms could evade the compound's effects is vital for designing second-generation drugs and developing strategies to mitigate resistance.

Drawing from extensive studies on quinolone-class antibiotics, several potential resistance mechanisms can be anticipated:

Target Alteration: The most common form of resistance to quinolones involves mutations in the genes encoding their primary targets, such as DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). nih.govoup.com These mutations reduce the drug's binding affinity to the enzyme-DNA complex. nih.gov

Decreased Drug Accumulation: Resistance can arise from either reduced drug influx or increased drug efflux. oup.com In Gram-negative bacteria, mutations can lead to the downregulation of porin channels (e.g., OmpF), limiting drug entry. nih.gov Concurrently, the overexpression of multidrug efflux pumps can actively expel the compound from the cell, lowering its intracellular concentration. oup.com

Plasmid-Mediated Resistance: Bacteria can acquire resistance genes through horizontal gene transfer via plasmids. researchgate.net These genes may encode proteins, such as the Qnr proteins, that protect DNA gyrase from quinolone action, or enzymes that chemically modify and inactivate the drug. nih.govacs.org

Future mechanistic studies would involve generating resistant cell lines or bacterial strains in the laboratory through selective pressure and using whole-genome sequencing and transcriptomics to identify the genetic basis of resistance.

| Mechanism Category | Specific Mechanism | Key Genes/Proteins Involved | Effect |

|---|---|---|---|

| Target-Mediated Resistance | Alteration of drug target enzymes | gyrA, gyrB (DNA Gyrase) | Reduces binding affinity of the drug to its target, rendering it less effective. nih.govoup.com |

| parC, parE (Topoisomerase IV) | |||

| Reduced Drug Accumulation | Decreased influx | ompF, ompC (Porin channels) | Limits the entry of the drug into the bacterial cell. nih.gov |

| Increased efflux | AcrAB-TolC, NorA (Efflux pumps) | Actively pumps the drug out of the cell, lowering intracellular concentration. oup.com | |

| Plasmid-Mediated Resistance | Target protection | qnr family genes (Qnr proteins) | Protects DNA gyrase and topoisomerase IV from inhibition by the drug. researchgate.netacs.org |

| Drug modification | aac(6')-Ib-cr (Aminoglycoside acetyltransferase) | Enzymatically modifies and inactivates certain quinolone compounds. acs.org |

Q & A

Q. What are the structural and functional characteristics of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, and how do they influence its reactivity?

The compound features a dihydroquinolinone core with methyl substituents at positions 1 and 6. The partially saturated quinoline ring reduces aromaticity, increasing susceptibility to nucleophilic attack at the carbonyl group. The methyl groups enhance steric hindrance, potentially directing regioselectivity in reactions. Comparative studies of similar dihydroquinolinones (e.g., 2,3-dihydroquinazolin-4(1H)-one) show that substituent positions significantly alter chemical reactivity and biological activity .

| Key Molecular Properties | Values/Descriptions |

|---|---|

| Molecular formula | C₁₁H₁₃NO |

| Hydrogen bond donors/acceptors | 1 donor, 3 acceptors (estimated) |

| Topological polar surface area | ~40 Ų (similar to analogs) |

| XLogP | ~2.1 (indicating moderate lipophilicity) |

Q. What are the standard synthetic routes for this compound?

A common approach involves catalytic hydrogenation of quinoline precursors. For example:

- Reduction of nitro intermediates : 6-Nitro-3,4-dihydroquinolin-2(1H)-one derivatives are reduced using H₂ and Pd/C in ethanol, yielding amino-substituted products (72–90% yields). This method requires careful control of reaction time (48–72 hours) to avoid over-reduction .

- Cyclization strategies : Annulation of substituted anilines with carbonyl compounds under acidic or catalytic conditions (e.g., TsCl-mediated tosylation) can construct the dihydroquinolinone core .

Critical parameters : Temperature (25–80°C), solvent polarity (ethanol/THF), and catalyst loading (5–10% Pd/C) significantly impact yield .

Advanced Research Questions

Q. How can catalytic methods be optimized for synthesizing 1,6-Dimethyl derivatives with high enantiomeric purity?

Advanced strategies include:

- Asymmetric hydrogenation : Chiral catalysts (e.g., BINAP-Ru complexes) can induce enantioselectivity during reduction steps. Recent studies on related 3,4-dihydroquinolin-2(1H)-ones achieved >90% ee using Rhodium-PHOX catalysts .

- Redox-switchable synthesis : Hydride transfer/N-dealkylation cascles enable selective functionalization. For example, Yang et al. (2021) demonstrated redox-triggered synthesis of 3,4-dihydroquinolin-2(1H)-ones with tunable substituents .

Data contradiction note : Conflicting reports exist on the stability of intermediates under H₂ pressure. Lower pressures (1–3 atm) minimize side reactions but prolong reaction times .

Q. What analytical techniques resolve structural ambiguities in dihydroquinolinone derivatives, and how are spectral contradictions addressed?

- NMR spectroscopy : ¹³C-NMR distinguishes between keto-enol tautomers. For example, the carbonyl carbon in 4(1H)-quinolinone appears at δ ~190 ppm, while enolic forms show downfield shifts. Discrepancies in aromatic proton signals may arise from substituent electronic effects (e.g., methyl vs. methoxy groups) .

- HRMS and X-ray crystallography : Confirm molecular formulae and absolute configuration. A 2022 study resolved conflicting IR data for a dihydroquinolinone analog via single-crystal XRD, identifying a previously misassigned lactam tautomer .

Example contradiction : Methyl substituents at position 6 may shield adjacent protons, causing unexpected upfield shifts in ¹H-NMR. Cross-validation with NOESY or COSY is recommended .

Q. How to design scalable synthesis protocols balancing safety and efficiency?

- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME) for higher boiling points and reduced flammability.

- Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica improve recovery (>90% after 5 cycles) .

- Process intensification : Continuous-flow reactors reduce reaction times (from 48 hours to 6–8 hours) and mitigate risks of exothermic side reactions .

Safety protocols : Follow P-coded guidelines (e.g., P210: Avoid heat/sparks/open flames) for handling hydrogenation reactions .

Methodological Tables

| Analytical Data for Related Compounds |

|---|

| Compound |

| 1-Tosyl-2,3-dihydroquinolin-4(1H)-one |

| 5-Methoxy-1-vinyl-1,2,3,4-tetrahydro |

| Source: |

Key Research Challenges

- Isomerism issues : Positional isomerism (e.g., 1,6- vs. 1,8-dimethyl) complicates purification. Reverse-phase HPLC with C18 columns achieves baseline separation .

- Data reproducibility : Variations in Pd/C catalyst activity necessitate pre-reduction conditioning (e.g., H₂ pre-treatment for 1 hour) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.